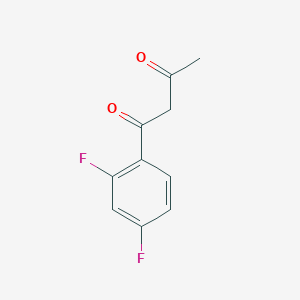

1-(2,4-Difluorophenyl)butane-1,3-dione

CAS No.: 64287-17-8

Cat. No.: VC7859901

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64287-17-8 |

|---|---|

| Molecular Formula | C10H8F2O2 |

| Molecular Weight | 198.17 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)butane-1,3-dione |

| Standard InChI | InChI=1S/C10H8F2O2/c1-6(13)4-10(14)8-3-2-7(11)5-9(8)12/h2-3,5H,4H2,1H3 |

| Standard InChI Key | RJMFODAPVGCRSX-UHFFFAOYSA-N |

| SMILES | CC(=O)CC(=O)C1=C(C=C(C=C1)F)F |

| Canonical SMILES | CC(=O)CC(=O)C1=C(C=C(C=C1)F)F |

Introduction

1-(2,4-Difluorophenyl)butane-1,3-dione is a chemical compound belonging to the class of diketones. It features a butane backbone with a diketone functional group and a difluorophenyl substituent. The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring significantly influences its chemical properties, including reactivity and biological activity. This compound is a valuable intermediate in organic synthesis due to its unique structure, which allows it to participate in various reactions such as aldol condensations, Claisen condensations, and Michael additions.

Synthesis Methods

The synthesis of 1-(2,4-Difluorophenyl)butane-1,3-dione can be achieved through several methods, often involving the reaction of appropriate starting materials to form the diketone backbone and then introducing the difluorophenyl group. Common methods include condensation reactions and the use of specific catalysts to facilitate the formation of the desired structure.

Applications and Potential Uses

1-(2,4-Difluorophenyl)butane-1,3-dione has potential applications in various fields, including pharmaceuticals and organic synthesis. Its versatility as a building block allows for the construction of complex molecules with diverse biological activities. Preliminary studies suggest interactions with biological targets, but further research is needed to fully understand its pharmacological profile.

Biological Activity

While specific biological activities of 1-(2,4-Difluorophenyl)butane-1,3-dione require further investigation, compounds with similar structures have shown a range of biological activities. The presence of fluorine atoms can significantly influence these activities by altering the compound's reactivity and interaction with biological targets.

Comparison with Similar Compounds

The presence of fluorine atoms in 1-(2,4-Difluorophenyl)butane-1,3-dione distinguishes it from similar compounds by enhancing its electronic properties and potentially influencing its biological activity. This differentiation is crucial for its applications in organic synthesis and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume